

Unveiling Decinnamoyltaxagifine: A Technical Guide to its Discovery and Isolation

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Compound of Interest		
Compound Name:	DecinnamoyItaxagifine	
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This in-depth guide provides a comprehensive overview of the discovery and isolation of **decinnamoyltaxagifine**, a notable taxane diterpenoid. The following sections detail the experimental protocols, quantitative data, and structural elucidation of this compound, primarily based on the findings from the bark of Taxus chinensis var. mairei.

Discovery and Source Material

Decinnamoyltaxagifine is a naturally occurring taxane diterpenoid isolated from the bark of the Chinese yew, Taxus chinensis var. mairei. Its discovery is part of the broader effort to identify and characterize the vast array of taxoids present in this plant species, which is a significant source of anticancer compounds. The isolation and structural identification of **decinnamoyltaxagifine**, along with several other taxanes, were detailed in a 2014 study by Su et al.[1]. This work highlighted the rich and diverse phytochemical profile of this particular yew species.

Experimental Protocols

The isolation of **decinnamoyltaxagifine** involves a multi-step process of extraction and chromatographic purification. The following protocol is based on the methodology described by Su et al. (2014).[1]

Extraction



- Preparation of Plant Material: The air-dried and powdered bark of Taxus chinensis var. mairei is the starting material.
- Solvent Extraction: The powdered bark is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure the efficient extraction of secondary metabolites.
- Concentration: The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned
 with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their
 polarity. The taxoids, including decinnamoyltaxagifine, are primarily found in the ethyl
 acetate fraction.

Isolation and Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.

- Silica Gel Column Chromatography: The ethyl acetate extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with a chloroform-methanol (1:1) mobile phase to remove pigments and other impurities.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved using preparative HPLC on a C18 column with a mobile phase of methanol and water. This step allows for the isolation of pure **decinnamoyltaxagifine**.

Quantitative Data

The following table summarizes the key quantitative data associated with the isolation of **decinnamoyltaxagifine**.



Parameter	Value	Reference
Starting Material	Dried and powdered bark of Taxus chinensis var. mairei	[1]
Extraction Solvent	95% Ethanol	[1]
Final Purified Compound	Decinnamoyltaxagifine	[1]
Molecular Formula	C28H38O12	
Molecular Weight	566.59 g/mol	_
CAS Number	130394-69-3	_

Note: Specific yield data for **decinnamoyltaxagifine** was not explicitly provided in the reviewed literature. Yields of taxanes from natural sources can vary significantly based on the age of the plant, geographical location, and the specific extraction and purification methods employed.

Structural Elucidation

The chemical structure of **decinnamoyltaxagifine** was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following tables present the ¹H and ¹³C NMR spectroscopic data for **decinnamoyltaxagifine**.

Table 1: ¹H NMR Spectroscopic Data for **Decinnamoyltaxagifine** (in CDCl₃)



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	5.62	d	6.8
H-2	5.38	d	2.4
H-3	3.85	d	6.8
H-5	4.98	dd	9.6, 2.0
Η-6α	2.58	m	
Η-6β	1.85	m	
H-7	4.45	m	_
H-9	5.88	d	10.4
H-10	6.35	d	10.4
H-13	4.90	t	8.0
Η-14α	2.25	m	
Η-14β	1.95	m	_
H-16	2.15	s	_
H-17	1.15	S	_
H-18	1.68	S	_
H-19	1.05	s	_
Η-20α	4.30	d	8.4
Η-20β	4.18	d	8.4
OAc-2	2.02	S	
OAc-4	2.05	s	_
OAc-9	2.18	S	_
OAc-10	2.22	S	_
OAc-13	1.98	S	







Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for **Decinnamoyltaxagifine** (in CDCl₃)





Carbon	Chemical Shift (δ, ppm)
1	79.2
2	75.1
3	46.5
4	81.1
5	76.5
6	35.8
7	72.8
8	58.2
9	75.9
10	76.3
11	134.2
12	142.1
13	70.5
14	38.2
15	43.1
16	26.8
17	14.8
18	10.9
19	21.0
20	76.8
OAc-2 (C=O)	170.5
OAc-2 (CH ₃)	21.1
OAc-4 (C=O)	170.2



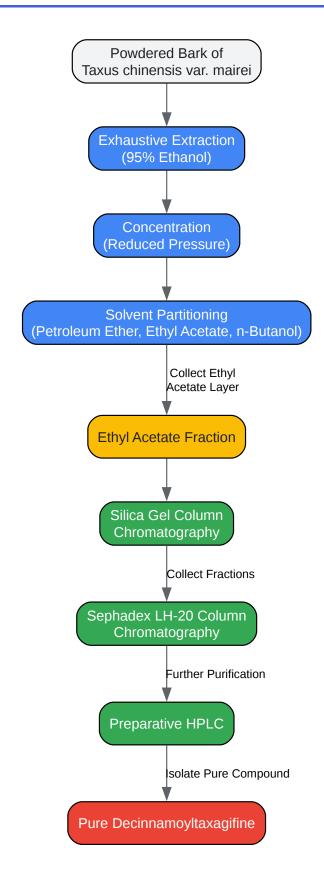
OAc-4 (CH ₃)	21.3
OAc-9 (C=O)	169.8
OAc-9 (CH₃)	21.5
OAc-10 (C=O)	170.8
OAc-10 (CH ₃)	20.8
OAc-13 (C=O)	171.2
OAc-13 (CH ₃)	22.5

Data is representative and may vary slightly based on experimental conditions.

Visualizations Experimental Workflow

The following diagram illustrates the workflow for the isolation of **decinnamoyltaxagifine** from Taxus chinensis var. mairei.





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Caption: Isolation workflow for decinnamoyltaxagifine.



Chemical Structure of Decinnamoyltaxagifine

Chemical Structure of Decinnamoyltaxagifine (C28H38O12)

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Caption: Structure of **Decinnamoyltaxagifine**.

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References

- 1. [Chemical constituents of bark of Taxus chinensis var. mairei] PubMed [pubmed.ncbi.nlm.nih.gov]
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